Clinical Pharmacodynamic Superiority: Greater FSH Suppression and Symptom Reduction vs. Micronized 17β-Estradiol
In a 28-day randomized controlled trial in postmenopausal women, estradiol-3β-glucoside (E2-3β-glucoside) produced a significantly greater reduction in serum follicle-stimulating hormone (FSH) and menopausal symptoms compared to an equivalent dose of oral micronized 17β-estradiol (E2). [1]
| Evidence Dimension | Reduction in serum FSH (Δ mIU/mL) from baseline to day 28 |
|---|---|
| Target Compound Data | 54 ± 21 mIU/mL decrease |
| Comparator Or Baseline | Oral micronized 17β-estradiol: 38 ± 18 mIU/mL decrease |
| Quantified Difference | 42% greater reduction in FSH with E2-3β-glucoside (p < 0.01) |
| Conditions | Postmenopausal women, 28-day daily oral administration, equivalent molar doses; baseline FSH: E2-3β-glucoside group 84 ± 27 mIU/mL, E2 group 71 ± 24 mIU/mL |
Why This Matters
Greater gonadotropin suppression indicates a distinct pharmacodynamic profile that may translate to enhanced clinical efficacy in HRT, providing a scientific basis for selecting E2-3β-glucoside over micronized estradiol for studies requiring robust FSH suppression.
- [1] Sweeney AT, Tangpricha V, Weinberg J, et al. Comparison of the effects of a new conjugated oral estrogen, estradiol-3β-glucoside, with oral micronized 17β-estradiol in postmenopausal women. Transl Res. 2006;148(4):164-170. doi:10.1016/j.trsl.2006.05.002 View Source
